molecular formula C13H20N4O3S B6460662 N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549013-95-6

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B6460662
CAS RN: 2549013-95-6
M. Wt: 312.39 g/mol
InChI Key: IFEBQMSDVLFRCQ-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (N-MPCPS) is a novel synthetic compound belonging to the class of sulfonamide derivatives. It has been the subject of numerous scientific studies over the past few years due to its potential therapeutic applications in the treatment of various diseases. N-MPCPS has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been investigated for its potential therapeutic applications in various diseases, such as cancer, diabetes, cardiovascular diseases, and inflammatory diseases. In particular, N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to possess anti-inflammatory activity, which has been demonstrated in various animal models of inflammation. Additionally, N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to possess anti-cancer activity and inhibit the growth of tumor cells in vitro and in vivo. Furthermore, N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to possess anti-microbial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a relatively new compound, and thus there are still many unknowns regarding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, due to its straightforward synthesis method and its wide range of biological activities, N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is an attractive compound for further research. The main advantages of using N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in laboratory experiments are its relatively low cost and its easy availability. However, there are also some limitations to using N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in laboratory experiments, such as its potential toxicity and its lack of specificity.

Future Directions

The potential therapeutic applications of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide are still being investigated. Future research should focus on elucidating the mechanism of action of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and its biochemical and physiological effects. Additionally, further research should be conducted to identify the potential therapeutic applications of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in various diseases, such as cancer, diabetes, cardiovascular diseases, and inflammatory diseases. Additionally, further research should be conducted to identify the potential toxicity of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and to develop methods to reduce its toxicity. Furthermore, research should be conducted to identify the potential synergistic effects of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide with other drugs and to develop methods to increase its specificity. Finally, research should be conducted to identify new synthetic methods for the production of N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide.

Synthesis Methods

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can be synthesized in a straightforward manner by reacting 3-methoxypyrazin-2-yl piperidine with cyclopropanesulfonyl chloride in the presence of triethylamine. The reaction proceeds in acetonitrile at room temperature and yields N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide as a white solid. The purity of the product can be analyzed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-20-13-12(14-6-7-15-13)17-8-4-10(5-9-17)16-21(18,19)11-2-3-11/h6-7,10-11,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEBQMSDVLFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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